molecular formula C11H12N2 B183226 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole CAS No. 7076-11-1

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole

Cat. No. B183226
CAS RN: 7076-11-1
M. Wt: 172.23 g/mol
InChI Key: XHIYUWFLVSLVBJ-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole is a chemical compound with the molecular formula C11H12N2 . It is also known by its common name 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole .


Synthesis Analysis

The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole involves several steps. The synthetic route includes the use of 3,5-dibromopyridine and cyclohexanone, which results in a 70% yield of the compound . Other literature also suggests the use of 3-bromopyridine and cyclohexanone, yielding 52% of the compound .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact mass of the molecule is 172.10000 .


Physical And Chemical Properties Analysis

The compound has a density of 1.213g/cm3 and a boiling point of 338.7ºC at 760 mmHg . The flash point of the compound is 150ºC . The LogP value, which indicates the compound’s lipophilicity, is 2.44170 .

Scientific Research Applications

  • Synthesis Techniques :

    • Blache et al. (1999) described the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-9-ones using arylenaminones through photochemical reactions and catalytic processes involving arylpalladium complexes (Blache et al., 1999).
    • Suschitzky et al. (1983) reported the synthesis of tetrahydro-5H-pyrido[3,2-b]indoles and tetrahydro-9H-pyrido[2,3-b]indoles through reactions of tetrachloro-4-cyanopyridine with 1-(dialkylamino)cyclohexenes (Suschitzky et al., 1983).
  • Photophysical Properties :

    • Catalán (2010) conducted a photophysical study on 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole, revealing the presence of different fluorescence emissions due to doubly hydrogen-bonded dimers of the monomer species at various temperatures (Catalán, 2010).
  • Pharmacological Applications :

    • Ivashchenko et al. (2010) surveyed methods for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, demonstrating their broad spectrum of pharmacological activities and interest for medicinal chemistry (Ivashchenko et al., 2010).
    • Goh et al. (2015) investigated 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxicity properties, indicating potential applications in pharmacology (Goh et al., 2015).
  • Molecular Docking and Anticancer Activity :

    • Feng et al. (2018) designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives with anticancer properties, demonstrated through molecular docking studies and antiproliferative activity assays (Feng et al., 2018).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIYUWFLVSLVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355726
Record name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole

CAS RN

7076-11-1
Record name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-pyrido[2,3-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
9
Citations
J Catalán - The Journal of Physical Chemistry A, 2010 - ACS Publications
A photophysical study of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole dissolved in 2-methylbutane at decreasing temperatures from 293 to 93 K revealed the presence of two different …
Number of citations: 6 pubs.acs.org
RS Alekseyev, SS Amirova… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A simple and convenient procedure for the preparation of some unknown 2,3‐disubstituted 5‐iodo‐1H‐pyrrolo[2,3‐b]pyridines from readily available starting materials by Fischer indole …
Number of citations: 5 onlinelibrary.wiley.com
A Brenlla, M Veiga, JL Perez Lustres… - The Journal of …, 2013 - ACS Publications
This paper deals with the interplay between solvent properties and isomerism of 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine (1), and the proton and charge-transfer processes that the …
Number of citations: 43 pubs.acs.org
MA Schmidt - The Journal of Organic Chemistry, 2021 - ACS Publications
The effect of alkylation on the terminal position of aryl and heteroaryl hydrazines in the Fischer indole synthesis was examined. Compared to their unalkylated counterparts, reactions …
Number of citations: 8 pubs.acs.org
W Zhao, PH Tan, J Liu, AC Ferrari - Journal of the American …, 2011 - ACS Publications
We use anhydrous ferric chloride (FeCl 3 ) to intercalate graphite flakes consisting of 2−4 graphene layers and to dope graphene monolayers. The intercalant, staging, stability, and …
Number of citations: 307 pubs.acs.org
Q Yan, E Gin, MG Banwell, AC Willis… - The Journal of Organic …, 2017 - ACS Publications
A cross-coupling/reductive cyclization protocol has been employed in a unified approach to all four carbolines. So, for example, the 2-nitropyridine 8, which is readily prepared through …
Number of citations: 44 pubs.acs.org
TH Nguyen, WP Ball - Environmental science & technology, 2006 - ACS Publications
Soot particles vary in pore structure, surface properties, and content of authigenic (native) extractable organic chemicals. To better understand the effects of these properties on sorption, …
Number of citations: 76 pubs.acs.org
D Thomae, M Jeanty, J Coste… - European Journal of …, 2013 - Wiley Online Library
Fischer indole cyclization has recently been described as an efficient approach to the synthesis of azaindoles bearing electron‐donating groups. We now show that this cascade …
D Wang, J Hu, J Zhao, M Shen, Y Wang, P Yu - Tetrahedron, 2018 - Elsevier
A novel method for transition-metal-free synthesis of 7-azaindoles is developed through a one-pot synthesis involving amination of pyridine N-oxides and intramolecular enamine …
Number of citations: 9 www.sciencedirect.com

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